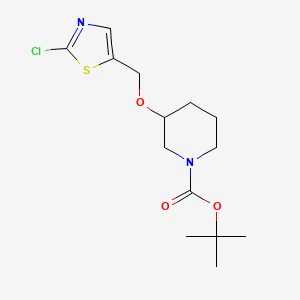

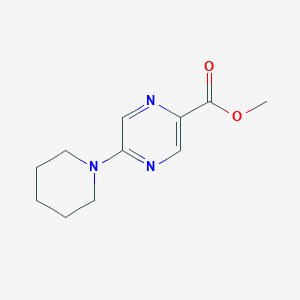

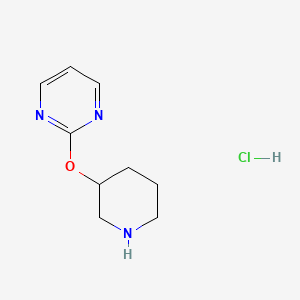

4-(2-アミノ-1,3-チアゾール-4-イル)-2-メチルベンゼン-1,3-ジオール

概要

説明

“4-(2-Amino-1,3-thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of “4-(2-Amino-1,3-thiazol-4-yl)phenol” is C9H8N2OS . The InChI string is 1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) . The SMILES string is Nc1nc(cs1)-c2ccc(O)cc2 .科学的研究の応用

ヘテロ環式ビルディングブロック

この化合物は、化学合成におけるヘテロ環式ビルディングブロックとして使用されます . ヘテロ環式化合物は、その多様な生物活性のために医薬品化学で広く使用されています。

生物活性

チアゾール誘導体は、問題の化合物のように、いくつかの生物活性を示すことが発見されています。 これらには、降圧薬、抗炎症薬、抗精神病薬、抗菌薬、抗HIV薬、催眠薬、抗アレルギー薬、鎮痛薬、抗血栓作用を有するフィブリノゲン受容体拮抗薬、細菌DNAジャイレースB阻害剤、抗腫瘍および細胞毒性作用が含まれます .

抗腫瘍および細胞毒性

一部のチアゾール誘導体は、前立腺癌に対して強力な効果を示しています . これは、「4-(2-アミノ-1,3-チアゾール-4-イル)-2-メチルベンゼン-1,3-ジオール」が癌の研究と治療に潜在的に使用できることを示唆しています。

ビタミンB1合成

チアゾール環は、ビタミンB1(チアミン)に自然に見られます . この化合物は、神経系の正常な機能に不可欠なチアミンの合成に潜在的に使用できます。

薬物開発

チアゾールは、スルファチアゾール(抗菌薬)、リトナビル(抗レトロウイルス薬)、アバファンギン(抗真菌薬)、ブレオマイシン、チアゾフリン(抗悪性腫瘍薬)などの多くの強力な生物活性化合物に見られます . これは、「4-(2-アミノ-1,3-チアゾール-4-イル)-2-メチルベンゼン-1,3-ジオール」が新薬の開発に使用できることを示唆しています。

化学反応促進剤

チアゾールは、スルファ薬、殺生物剤、殺菌剤、染料、化学反応促進剤などのさまざまな化学化合物の母体です . この化合物は、特定の化学反応を加速するために潜在的に使用できます。

作用機序

Target of Action

The primary target of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is Leukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.

Mode of Action

It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function

Safety and Hazards

将来の方向性

As for future directions, more research is needed to understand the potential applications and safety implications of “4-(2-Amino-1,3-thiazol-4-yl)phenol”. Given its classification as a 2,4-disubstituted thiazole, it may have potential therapeutic roles, but this would require further investigation .

生化学分析

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The interaction between 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol and leukotriene A-4 hydrolase can inhibit the enzyme’s activity, thereby modulating the inflammatory process. Additionally, the compound’s phenol group allows it to participate in redox reactions, potentially acting as an antioxidant .

Cellular Effects

The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in cellular communication and immune response . Furthermore, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of leukotriene A-4 hydrolase, preventing the enzyme from catalyzing its substrate . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to participate in redox reactions, acting as an antioxidant and modulating the levels of reactive oxygen species (ROS) in cells . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can influence the activity of enzymes involved in the metabolism of amino acids and carbohydrates, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in these compartments allows it to interact with different biomolecules, thereby exerting its effects on cellular functions.

特性

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5-8(13)3-2-6(9(5)14)7-4-15-10(11)12-7/h2-4,13-14H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLARRMZZRCSUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

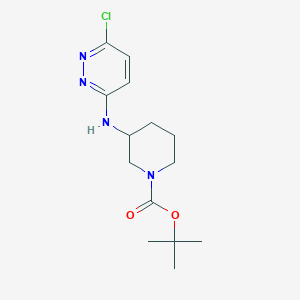

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)

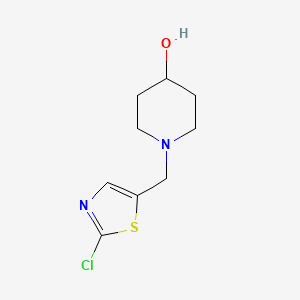

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)